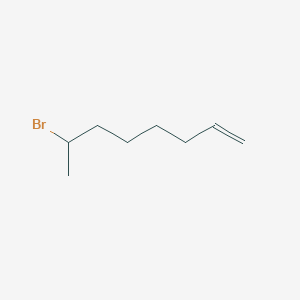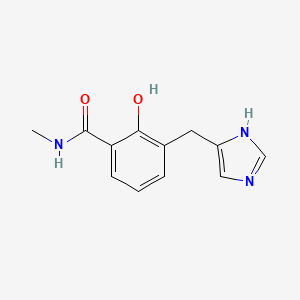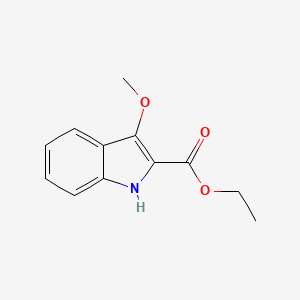
Ethyl3-methoxy-1H-indole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl3-methoxy-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl3-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole cyclization. This reaction is carried out in the presence of glacial acetic acid and concentrated hydrochloric acid, leading to the formation of the indole ring system . The reaction conditions are crucial for achieving high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl3-methoxy-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the indole ring.
Reduction: This reaction can modify the electronic properties of the compound.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Ethyl3-methoxy-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl3-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-methoxy-1H-indole-2-carboxylic acid: Similar structure but lacks the ethyl ester group.
1H-indole-2-carboxylic acid ethyl ester: Similar structure but lacks the methoxy group.
Uniqueness
Ethyl3-methoxy-1H-indole-2-carboxylate is unique due to the presence of both the methoxy and ethyl ester groups. These functional groups can influence the compound’s reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H13NO3 |
|---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 3-methoxy-1H-indole-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(14)10-11(15-2)8-6-4-5-7-9(8)13-10/h4-7,13H,3H2,1-2H3 |
InChI Key |
LCKYFAUEWRLQPD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2N1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methyl-N-[4-picolyl]formamide](/img/structure/B8681020.png)

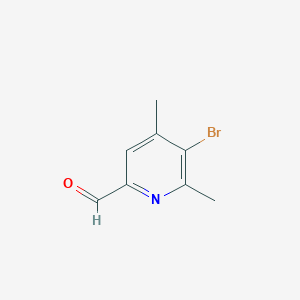
![(6S)-4-hydroxy-6-methyl-5,7a-dihydro-6H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B8681034.png)

![N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]formamide](/img/structure/B8681042.png)
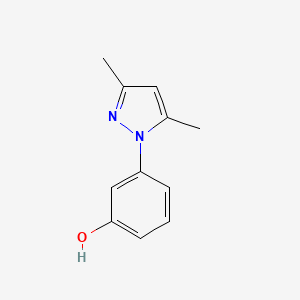
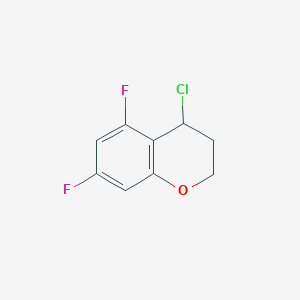
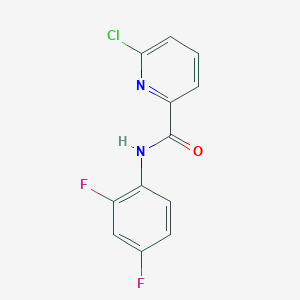

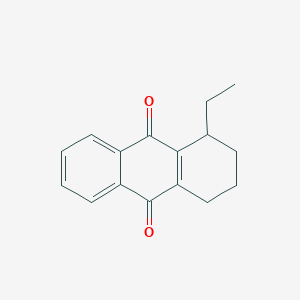
![N-[(4-bromophenyl)methyl]-1-pyrrolidinecarboxamide](/img/structure/B8681075.png)
